molecular formula C9H14N2 B2624656 2-Tert-butylpyridin-3-amine CAS No. 1417518-28-5

2-Tert-butylpyridin-3-amine

Cat. No.: B2624656
CAS No.: 1417518-28-5
M. Wt: 150.225
InChI Key: MIODWVIHBXEHHI-UHFFFAOYSA-N
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Description

2-Tert-butylpyridin-3-amine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, where the amine group is positioned at the third carbon, and a tert-butyl group is attached to the second carbon of the pyridine ring. This compound is known for its pale-yellow to yellow-brown solid form and is utilized in various chemical and industrial applications .

Mechanism of Action

Target of Action

The primary target of 2-Tert-butylpyridin-3-amine is the Sterol 14-alpha demethylase (CYP51) from Candida albicans . This enzyme plays a crucial role in the ergosterol biosynthetic pathway, which is vital for the survival and growth of Candida species .

Mode of Action

This compound interacts with its target, Sterol 14-alpha demethylase (CYP51), by binding to it effectively . This binding inhibits the formation of ergosterol, a critical component of the fungal cell membrane . The disruption in ergosterol synthesis leads to changes in the cell membrane’s integrity and function, resulting in fungal growth inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), this compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the normal function of the fungal cell membrane, leading to downstream effects such as impaired cell growth and replication .

Pharmacokinetics

Preliminary admet analysis suggests that this compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane’s integrity and function . By inhibiting the formation of ergosterol, this compound causes changes in the cell membrane that impair the normal growth and replication of the fungal cells . This results in potent antifungal activity against Candida species, including several multidrug-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with tert-butylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the tert-butylamine group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Tert-butylpyridin-3-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Tert-butylpyridine: Similar structure but lacks the amine group.

    3-Aminopyridine: Similar structure but lacks the tert-butyl group.

    2,3-Dimethylpyridine: Similar structure with different alkyl substituents.

Uniqueness: 2-Tert-butylpyridin-3-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-tert-butylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIODWVIHBXEHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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